N-(4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensations of dicarboxylic acids with properly substituted amines . The reaction conditions can vary, but one example involves heating the reaction mixture to 180°C for 1.5 hours .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds, such as N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, have been explored for their antitumor activities. These compounds exhibit excellent anticancer activity against various cell lines, demonstrating the potential of ureido-acetamide derivatives in cancer research (Yu Chena et al., 2022). Additionally, the study on the synthesis, crystal structure, and vibrational properties of similar compounds highlights their significance in the chemical field, confirming their role as core fragments in various drug molecules (Dong-Mei Chen et al., 2021).
Pharmacological Applications
The pharmacological properties of ureido-acetamide compounds have been investigated, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds, such as RP 69758, RP 71483, and RP 72540, have shown nanomolar affinity for CCKB receptors, indicating their potential in treating conditions mediated by these receptors (P. Bertrand et al., 1994).
Antimicrobial and Anticancer Activity
The exploration of 5-oxopyrrolidine derivatives for synthesizing compounds with azole, diazole, and hydrazone moieties has led to the identification of potent antimicrobial and anticancer activities. Some of these derivatives have demonstrated significant activity against multidrug-resistant Staphylococcus aureus strains, underscoring their potential as scaffolds for developing new treatments for infections caused by resistant pathogens (Karolina Kairytė et al., 2022).
Material Science Applications
In material science, conducting polypyrrole films have been synthesized through the electropolymerization of pyrrole monomer, illustrating the versatility of pyrrolidine derivatives in creating conducting materials. These materials can transition between oxidized (conducting) and neutral (insulating) forms, offering applications in electronic devices (A. Diaz et al., 1981).
Properties
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-3-9-18(10-4-13)24-12-17(11-19(24)26)23-20(27)22-16-7-5-15(6-8-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCFNLMWFFCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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